3-Cyanophenyl cyclopentyl ketone
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Overview
Description
3-Cyanophenyl cyclopentyl ketone is an organic compound with the molecular formula C13H13NO It is characterized by a cyanophenyl group attached to a cyclopentyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanophenyl cyclopentyl ketone typically involves the reaction of 3-cyanobenzoyl chloride with cyclopentyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then quenched with water, and the organic layer is separated and purified to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3-Cyanophenyl cyclopentyl ketone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyanophenyl cyclopentyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyanophenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Cyclopentyl phenyl ketone
- Cyclopentyl methyl ketone
- Cyclopentyl ethyl ketone
Comparison: 3-Cyanophenyl cyclopentyl ketone is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the cyanophenyl group can enhance the compound’s binding affinity to specific molecular targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
3-(cyclopentanecarbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSDRYMVLNIHQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642557 |
Source
|
Record name | 3-(Cyclopentanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-36-1 |
Source
|
Record name | 3-(Cyclopentylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopentanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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